3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide
Description
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a heterocyclic compound featuring an oxirane (epoxide) ring fused with a thiazole moiety and substituted with a 4-chlorophenyl group and a carboxamide functional group. This structure combines aromatic, heterocyclic, and polar groups, which are often associated with bioactivity in medicinal and agrochemical contexts.
Properties
CAS No. |
919201-74-4 |
|---|---|
Molecular Formula |
C18H13ClN2O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-8-6-12(7-9-13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-4-2-1-3-5-11/h1-10,15H,(H2,20,22) |
InChI Key |
MDXAJMCNTIDUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=C(C=C4)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (m-CPBA).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the oxirane ring.
Reduction: Reduction reactions can occur at the oxirane ring, leading to the formation of diols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include diols.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring is known to be reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiazole- and epoxide-containing derivatives allow for comparative analysis. Below is a detailed comparison based on synthesis, structural features, and biological activity.
Structural Analogues from Crystallographic Studies
Compound 4 and 5 (from ):
These isostructural compounds share a thiazole core but replace the oxirane group with triazole and pyrazole rings. Key differences include:
- Substituents : Compound 4 has a 4-chlorophenyl group, while Compound 5 features a 4-fluorophenyl group. Both include fluorophenyl-triazole motifs absent in the target compound.
- Conformation : The fluorophenyl group in these compounds is oriented perpendicular to the planar thiazole-triazole core, a feature that may influence binding interactions .
Thiazole-Oxadiazole Hybrids ()
Nine novel thiazole-1,3,4-oxadiazole analogs were synthesized via cyclodehydrogenation of 2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetohydrazide. Comparisons include:
- Bioactivity : These hybrids were evaluated for cytotoxic activity, suggesting that the thiazole-phenyl motif may contribute to bioactivity. The target compound’s oxirane group could introduce distinct reactivity (e.g., electrophilic epoxide interactions) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational and Analytical Tools for Further Study
Biological Activity
The compound 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15ClN2OS
- Molecular Weight : 348.84 g/mol
- CAS Number : Not specified in available sources.
Biological Activity Overview
Research indicates that compounds containing thiazole and oxirane moieties exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its potential as an anticancer agent and its effects on various biological targets.
Anticancer Activity
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulatory proteins. Studies have shown that similar compounds can inhibit tumor growth by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
-
Case Studies :
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains.
- Bacterial Inhibition :
- Preliminary studies indicate that this compound exhibits inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics, suggesting it could serve as a lead compound for further development.
Structure-Activity Relationship (SAR)
The presence of the 4-chlorophenyl and thiazole groups is crucial for enhancing biological activity. Modifications to these moieties can significantly affect the compound's potency and selectivity.
- Key Findings from SAR Studies :
- Substituting the 4-chlorophenyl group with other halogens or alkyl groups tends to reduce activity.
- The thiazole ring's nitrogen atoms play a pivotal role in interacting with biological targets, enhancing binding affinity.
Safety and Toxicity
Toxicological assessments are essential for evaluating the safety profile of new compounds. Current data on this specific compound is limited; however, related thiazole derivatives have been associated with mild toxicity at higher doses in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
